

Spectroscopic characterization of Pigment Yellow 138 (UV-Vis, FTIR, NMR)

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Compound of Interest		
Compound Name:	Pigment Yellow 138	
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Spectroscopic Characterization of Pigment Yellow 138: A Technical Guide

Introduction: **Pigment Yellow 138** (C.I. 56300) is a high-performance organic pigment belonging to the quinophthalone class. Renowned for its bright greenish-yellow shade, excellent lightfastness, and thermal stability, it finds extensive use in demanding applications such as automotive coatings, plastics, and high-end industrial paints. A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and research into novel pigment applications. This technical guide provides an in-depth overview of the spectroscopic characterization of **Pigment Yellow 138** using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties of Pigment Yellow 138



Property	Value
Chemical Name	4,5,6,7-tetrachloro-2-[2-(4,5,6,7-tetrachloro-1,3-dioxoinden-2-yl)quinolin-8-yl]isoindole-1,3-dione
Chemical Formula	C26H6Cl8N2O4
Molecular Weight	693.96 g/mol
CAS Number	30125-47-4
C.I. Name	Pigment Yellow 138
C.I. Number	56300

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is fundamental to understanding its color properties. **Pigment Yellow 138** exhibits a characteristic strong absorption in the blue region of the visible spectrum, which is responsible for its yellow appearance.

Quantitative UV-Vis Data

Parameter	Value	Reference
Absorption Maximum (λmax)	457 nm	[1]
Molar Extinction Coefficient (ε)	2.37 × 10 ⁵ L·mol ⁻¹ ·cm ⁻¹	[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of **Pigment Yellow 138** reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds, such as carbonyl groups, aromatic rings, and carbon-chlorine bonds. While a complete, numerically tabulated FTIR spectrum for **Pigment Yellow 138** is not readily available in the public domain, the Infrared and Raman Users Group (IRUG) database lists an entry for **Pigment Yellow 138** (IOD00288), indicating that such data exists.[2] For illustrative purposes, the typical regions of interest for quinophthalone pigments are highlighted below.



Expected FTIR Absorption Regions for Quinophthalone

Piaments

Wavenumber Range (cm ⁻¹)	Vibrational Mode Assignment
1700 - 1600	C=O (carbonyl) stretching vibrations of the isoindolinone and indandione moieties.
1600 - 1450	C=C stretching vibrations of the aromatic quinoline and phthalimide rings.
1300 - 1000	C-N stretching vibrations.
800 - 600	C-Cl stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei, such as ¹H (proton) and ¹³C. Due to the low solubility of **Pigment Yellow 138** in common NMR solvents, solid-state NMR (ssNMR) is often the preferred method for its structural elucidation. Research has utilized solid-state ¹H and ¹³C NMR to investigate the tautomeric form of **Pigment Yellow 138**, confirming the presence of the NH-tautomer in the crystalline state.[3][4] However, specific, publicly available solution or solid-state NMR chemical shift data for **Pigment Yellow 138** is scarce. For context, ¹H and ¹³C NMR data for a related, novel quinophthalone derivative are presented below to illustrate the expected chemical shift ranges.[1]

Illustrative NMR Data for a Quinophthalone Derivative[1]

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) = 14.43 (s, 1H), 8.77 (s, 1H), 8.26–8.12 (m, 4H), 8.09 (d, J = 8.3 Hz, 1H), 8.04 (dd, J = 5.5, 3.1 Hz, 2H), 7.95 (dd, J = 5.5, 3.1 Hz, 2H), 7.92 (d, J = 7.7 Hz, 1H), 7.89–7.85 (m, 1H), 7.62 (dd, J = 6.1, 3.2 Hz, 2H), 7.54–7.46 (m, 1H).

¹³C NMR (150 MHz, DMSO-d₆): δ (ppm) = 188.87, 167.41, 166.44, 163.57, 162.38, 143.82, 138.24, 135.28, 135.20, 135.16, 130.42, 129.61, 129.57, 129.51, 129.21, 129.09, 129.05, 128.42, 127.66, 125.38, 121.44, 121.39.

Experimental Protocols



UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of Pigment Yellow 138 is prepared in a suitable nonabsorbing solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone). The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Measurement: A quartz cuvette is filled with the blank solvent, and a baseline correction is
 performed over the desired wavelength range (e.g., 300-800 nm). The blank is then replaced
 with the sample solution, and the absorption spectrum is recorded.
- Data Analysis: The wavelength of maximum absorption (λmax) is determined from the spectrum.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: A small amount of the dry Pigment Yellow 138 powder is placed directly onto the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal) is used.
- Measurement: A background spectrum of the clean, empty ATR crystal is recorded. The
 pigment sample is then brought into firm contact with the crystal using the pressure clamp,
 and the sample spectrum is acquired.
- Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands, which are reported in wavenumbers (cm⁻¹).

NMR Spectroscopy (Solid-State)

- Sample Preparation: The dry Pigment Yellow 138 powder is packed into a solid-state NMR rotor (typically zirconia).
- Instrumentation: A high-field solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.



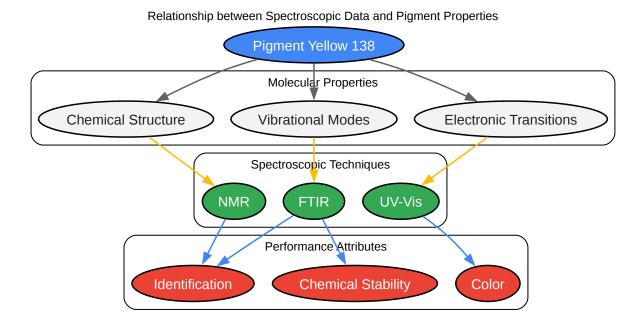
- Measurement: ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments are typically performed to obtain the ¹³C NMR spectrum. ¹H MAS spectra can also be acquired.
- Data Analysis: The resulting spectra are referenced to a standard (e.g., adamantane for 13 C), and the chemical shifts (δ) of the various carbon and proton environments are determined in parts per million (ppm).

Diagrams



Sample Preparation Pigment Yellow 138 Powder Dilute Solution Dry Powder Spectroscopic Analysis UV-Vis Spectrometer Data Acquisition & Analysis Absorption Spectrum (λmax) Infrared Spectrum (cm⁻¹) NMR Spectrum (δ, ppm)





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